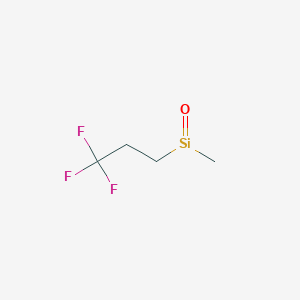

Methyl(3,3,3-trifluoropropyl)silanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl-oxo-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMCLKHSZZGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401565 | |

| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Fluorosilicone oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63148-56-1, 44839-32-9 | |

| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Experimental Methodologies for the Generation and Indirect Characterization of Methyl 3,3,3 Trifluoropropyl Silanone Intermediates

Unimolecular Elimination and Thermal Generation Approaches

Thermal methods are a cornerstone for the generation of reactive intermediates, including silanones. These approaches typically involve the high-temperature decomposition of a stable precursor molecule, leading to the elimination of a small, stable molecule and the formation of the desired silanone.

Pyrolytic extrusion is a powerful technique for generating silanones from specifically designed precursor molecules. This method involves the thermal decomposition of a cyclic compound containing the silanone moiety as part of its ring structure. Upon heating, the precursor undergoes a retro-cycloaddition or a similar fragmentation reaction, releasing the silanone.

Table 1: Analogous Pyrolytic Extrusion Reactions for Silanone Generation

| Precursor | Silanone Generated | Byproduct | Reference |

|---|---|---|---|

| 3,3-dimethoxy-6-oxa-3-silabicyclo[3.1.0]hexane | (CH₃O)₂Si=O | Cyclopentadiene (B3395910) | researchgate.net |

| 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane | (C₆H₅)₂Si=O | Cyclopentadiene | researchgate.net |

This table presents data from analogous systems as direct experimental data for the target compound is not available.

The thermolysis of polysiloxanes offers another route to the generation of silanone intermediates. Poly(methyl-3,3,3-trifluoropropyl)siloxane (PMTFPS) is a commercially available polymer and a logical precursor for the thermal generation of methyl(3,3,3-trifluoropropyl)silanone. nih.govnih.govresearchgate.net The thermal degradation of polysiloxanes typically proceeds through a backbiting mechanism involving intramolecular Si-O bond cleavage, leading to the formation of cyclic siloxanes and, potentially, the extrusion of monomeric silanones at high temperatures.

Studies on the thermal stability of PMTFPS have shown that it undergoes degradation at elevated temperatures. nih.gov While the primary degradation products are often cyclic siloxanes, the fundamental bond-breaking and rearrangement processes involved are consistent with the potential transient formation of this compound. The mechanism would likely involve the homolytic cleavage of the siloxane backbone, followed by intramolecular rearrangement and elimination. The high temperatures required for this process, however, also promote the rapid oligomerization or decomposition of the highly reactive silanone intermediate, making its direct detection challenging. wikipedia.org Isothermal degradation tests combined with pyrolysis-gas chromatography-mass spectrometry (Py-GCMS) could be employed to analyze the decomposition products and infer the transient existence of the target silanone. nih.gov

Table 2: Thermal Properties of a Relevant Siloxane Precursor

| Polymer | Onset Decomposition Temperature (T₅%) | Method | Reference |

|---|

Note: The decomposition temperature can vary based on the specific molecular weight and purity of the polymer.

Photochemical Generation Routes

Photochemical methods provide an alternative to thermal generation, often allowing for the formation of reactive intermediates under milder conditions. These routes typically involve the absorption of light by a suitable precursor, leading to an excited state that can then fragment or rearrange to produce the desired silanone.

The photolysis of acylsilanes is a well-established method for generating silyl (B83357) radicals and silenes. nih.govresearchgate.net While not a direct route to silanones, the underlying principles of photo-induced bond cleavage and rearrangement are relevant. A more direct photochemical precursor to a silanone would be a cyclic organosilicon compound that can undergo photo-fragmentation.

By analogy to other systems, a potential photochemical route to this compound could involve the photolysis of a cyclic siloxane, such as a substituted 1,2-disilacyclobutane or a similar strained ring system. nih.gov Irradiation with UV light could induce a retro [2+2] cycloaddition, yielding the silanone. Another potential precursor class is acylsilanes, which upon photolysis can rearrange to form siloxycarbenes. researchgate.netchemrxiv.orgnih.gov While these carbenes are themselves reactive intermediates, their chemistry is distinct from that of silanones. However, the study of photochemical reactions of various organosilicon compounds provides a foundation for designing new precursors that could yield silanones upon irradiation. researchgate.net

While not a method for generating discrete, isolable this compound molecules in the gas or solution phase, photochemical reactions on silicon surfaces can lead to the formation of silicon-oxygen double bonded species as surface-bound intermediates. These processes are highly relevant in the fields of semiconductor processing and surface science.

The irradiation of a silicon surface in the presence of an oxygen source, such as oxygen or nitrous oxide, can lead to the formation of surface-adsorbed silanone-like species. Similarly, the photolysis of organosilicon precursors adsorbed onto a silicon surface could potentially generate transient this compound species that are immediately incorporated into the growing film or react with the surface. The characterization of such species is typically performed in situ using surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD).

Oxygen Atom Transfer Reactions

Oxygen atom transfer to a silylene is a direct and conceptually simple method for the synthesis of silanones. Silylenes are the silicon analogues of carbenes and are themselves highly reactive species. The generation of a silylene in the presence of an oxygen-atom donor can lead to the formation of the corresponding silanone.

For the generation of this compound, this would first require the generation of methyl(3,3,3-trifluoropropyl)silylene. This could be achieved through the pyrolysis or photolysis of a suitable precursor, such as a trisilane. The co-condensation of this silylene with an oxygen atom donor like nitrous oxide (N₂O) or ozone (O₃) in an argon matrix would be expected to yield the target silanone. nih.govresearchgate.net The reaction can be monitored by IR spectroscopy, looking for the disappearance of the silylene absorption bands and the appearance of the characteristic Si=O stretch of the silanone. nih.gov This method has been successfully used to generate and characterize other silanones under matrix isolation conditions. nih.govresearchgate.net

Table 3: Common Oxygen Atom Donors for Silanone Synthesis from Silylenes

| Oxygen Atom Donor | Chemical Formula | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Nitrous Oxide | N₂O | Co-condensation in inert matrix | nih.govresearchgate.net |

Reactions with Nitrile Oxides

Oxidation of Silylenes

A common and effective method for generating transient silanones is through the oxidation of the corresponding silylenes. For this compound, this would involve the oxidation of methyl(3,3,3-trifluoropropyl)silylene. This oxidation can be achieved using various oxygen-atom donors. A notable example from the literature, though not for the specific target compound, is the reaction of transient silylenes like dimethylsilylene (SiMe₂) and diphenylsilylene (SiPh₂) with oxiranes, such as cyclohexene (B86901) oxide or propylene (B89431) oxide, in solution. acs.orgnih.gov These reactions proceed through the formation of an intermediate silylene-oxirane complex, which then rearranges to form the corresponding silanone and an alkene. acs.orgnih.gov The reaction sequence can be summarized as follows:

R₂Si: + R'₂C(O)CR'₂ → [R₂Si-O(CR'₂)₂] → R₂Si=O + R'₂C=CR'₂

While specific experimental data for the oxidation of methyl(3,3,3-trifluoropropyl)silylene is not available, it is anticipated that a similar reaction pathway would be viable. The high reactivity of silylenes makes this a versatile method for generating the corresponding silanones for further study. acs.orgnih.gov

Electrochemical Oxygenation of Dichlorosilanes

Electrochemical methods offer an alternative route for the generation of reactive intermediates. The electrochemical oxygenation of dichlorosilanes is a potential, albeit less commonly cited, method for producing silanone intermediates. This process would involve the electrochemical reduction of a dichlorosilane (B8785471) in the presence of an oxygen source. For the generation of this compound, the precursor would be (3,3,3-trifluoropropyl)methyldichlorosilane. The electrochemical process would likely involve the reduction of the Si-Cl bonds to generate a highly reactive silylene or a related species, which would then be trapped by an oxygen donor. The specifics of this method, including the required solvent, electrolyte, and electrode materials, would need to be empirically determined for this particular substrate.

Matrix Isolation Techniques for Spectroscopic Trapping

Due to their extreme reactivity, the direct spectroscopic observation of silanones at room temperature is generally not feasible as they readily oligomerize to form polysiloxanes. wikipedia.org Matrix isolation is a powerful experimental technique that allows for the study of such transient species by trapping them in a rigid, inert matrix at cryogenic temperatures. nih.govresearchgate.net

Low-Temperature Argon Matrix Isolation

Low-temperature argon matrix isolation is a widely used technique for the spectroscopic characterization of reactive intermediates. nih.govresearchgate.net In a typical experiment, the silanone precursor is vaporized and mixed with a large excess of an inert gas, most commonly argon. This gaseous mixture is then directed onto a cryogenic window, often cooled to temperatures as low as 10-12 K, where it condenses as a solid matrix. nih.govresearchgate.net The inert argon environment isolates individual molecules of the reactive species, preventing bimolecular reactions and allowing for their spectroscopic study. nih.govresearchgate.net For the study of this compound, a suitable precursor, such as a cyclic compound that eliminates a stable molecule upon pyrolysis, would be heated to generate the silanone in the gas phase immediately before co-deposition with argon. researchgate.net

Infrared Spectroscopic Detection of Transient Silanones in Matrices

Once isolated in the argon matrix, the transient silanone can be detected and characterized using infrared (IR) spectroscopy. The key vibrational mode for the identification of a silanone is the Si=O stretching frequency (ν(Si=O)). This absorption band is typically strong and appears in a characteristic region of the IR spectrum. For example, the Si=O stretching frequencies for several matrix-isolated silanones have been identified, as shown in the table below. researchgate.net

| Silanone | Precursor | Si=O Stretching Frequency (ν(Si=O)) in Ar Matrix (cm⁻¹) |

| H₂Si=O | Pyrolysis of appropriate precursor | Not specified in provided search results |

| (CH₃)₂Si=O | Pyrolysis of appropriate precursor | Not specified in provided search results |

| (CH₃O)₂Si=O | 3,3-dimethoxy-6-oxa-3-silabicyclo[3.1.0]hexane | 1247 |

| (C₆H₅)₂Si=O | 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane | 1205 |

The position of the ν(Si=O) band is sensitive to the substituents on the silicon atom. For this compound, the electron-withdrawing nature of the trifluoropropyl group would be expected to influence the Si=O bond strength and, consequently, the position of its characteristic IR absorption band. By analogy with the available data, the ν(Si=O) for this compound would be anticipated in the 1200-1250 cm⁻¹ region.

Chemical Trapping Strategies for Intermediates

Given the transient nature of silanones, chemical trapping is a crucial technique for providing indirect evidence of their formation and for studying their reactivity. This strategy involves introducing a trapping agent that reacts with the silanone intermediate to form a stable, isolable product. The structure of the resulting product can then be used to infer the structure and reactivity of the transient silanone.

While specific chemical trapping studies for this compound are not detailed in the available literature, general trapping agents for silanones include alcohols, amines, and other reagents with active hydrogens. For instance, the reaction of a silanone with an alcohol (R'OH) would be expected to yield a stable alkoxysilane:

R(CF₃CH₂CH₂)Si=O + R'OH → R(CF₃CH₂CH₂)Si(OH)(OR')

Trapping by Oligomerization to Cyclosiloxanes

A primary and well-documented fate of transient silanones, including this compound, is rapid self-condensation or oligomerization to form cyclic siloxanes. This process is a principal method for indirectly confirming the generation of the silanone intermediate. The most commonly identified products are the cyclic trimer (D3) and tetramer (D4).

In the case of this compound, the main oligomerization product is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane, often designated as D3F. nih.govnih.gov The formation of D3F is a key step in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS), an important fluorosilicone polymer. rsc.orgresearchgate.net The synthesis of PMTFPS typically proceeds through the anionic ring-opening polymerization of D3F. nih.govepa.gov The presence of D3F and the corresponding tetramer, tetrakis(trifluoropropyl)tetramethylcyclotetrasiloxane (D4F), as a by-product in these reactions serves as strong evidence for the transient existence of the this compound monomer. nih.gov

The generation of these cyclosiloxanes is often initiated by the hydrolysis of a suitable precursor, such as dichloromethyl(3,3,3-trifluoropropyl)silane. Under controlled conditions, the resulting silanol (B1196071) readily dehydrates and cyclizes, presumably via the silanone intermediate, to yield a mixture of cyclic oligomers. The relative amounts of the trimer and tetramer can be influenced by reaction conditions.

Table 1: Properties of Cyclosiloxane Trapping Products

| Property | 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F) |

| CAS Number | 2374-14-3 nih.govnih.gov |

| Molecular Formula | C12H21F9O3Si3 rsc.org |

| Molar Mass | 468.55 g/mol rsc.org |

| Appearance | Liquid; Pellets or Large Crystals nih.gov |

| Boiling Point | 95 °C at 3 mmHg rsc.org |

| Melting Point | 35 °C rsc.org |

| Density | 1.24 g/mL rsc.org |

| Refractive Index | 1.371 @ 20 °C rsc.org |

This table is populated with data for the most prominent and well-characterized trapping product, D3F.

Insertion Reactions with Si-O and Other Bonds

While the oligomerization described above is essentially a series of self-insertion reactions of the silanone into growing siloxane chains, the deliberate trapping by insertion into other molecules provides further evidence for its formation. Transient silanones are known to readily insert into Si-O, Si-H, and Si-halogen bonds of other silane (B1218182) or siloxane molecules present in the reaction mixture.

For this compound, this reactivity is expected to be a viable trapping pathway. For instance, if the silanone is generated in the presence of a disiloxane, such as hexamethyldisiloxane, it would be expected to insert into the Si-O-Si bond to form a linear trisiloxane. While specific experimental studies detailing the trapping of this compound via insertion into Si-O or other bonds of trapping agents are not extensively documented in the reviewed literature, this behavior is a fundamental characteristic of silanone chemistry. Analogous reactions with other silanones are well-established, providing a strong basis for predicting this reactivity. The analysis of the resulting linear or branched siloxanes would provide structural confirmation of the transient silanone's existence and reactivity.

Cycloaddition Reactions with π-Systems

Cycloaddition reactions represent another powerful tool for trapping highly reactive species like silanones. Silanones can act as dienophiles in [4+2] cycloadditions (Diels-Alder type reactions) or as partners in [2+2] cycloadditions with suitable dienes or alkenes. These reactions lead to the formation of stable heterocyclic compounds, the structures of which confirm the identity of the transient intermediate.

In the context of this compound, it is anticipated to react with conjugated dienes such as 1,3-butadiene (B125203) or cyclopentadiene. The expected product of a [4+2] cycloaddition would be a six-membered ring containing a Si-O-C linkage. However, a review of the available scientific literature did not yield specific examples of cycloaddition reactions being used to trap this compound. The principles of silanone reactivity suggest that this is a theoretically sound method for its interception. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group might influence the dienophilic character of the Si=O bond, potentially affecting reaction rates and regioselectivity compared to non-fluorinated analogues. The successful isolation and characterization of such a cycloadduct would provide definitive proof of the silanone's formation.

Iv. Strategies for the Stabilization and Isolation of Silanones Analogous to Methyl 3,3,3 Trifluoropropyl Silanone

Kinetic Stabilization through Steric Hindrance

Kinetic stabilization is a strategy that aims to slow down the decomposition or reaction of a molecule by introducing bulky substituents that physically block the approach of other reagents to the reactive center. In the context of silanones, this involves attaching large organic ligands to the silicon atom to prevent the close approach of other silanone molecules, thereby inhibiting dimerization or oligomerization.

The design of effective bulky organic ligands for stabilizing silanones follows several key principles. These ligands must be large enough to create a "protective pocket" around the Si=O group. Common examples of such ligands include sterically demanding aryl groups like 2,4,6-trimethylphenyl (mesityl) and 2,6-diisopropylphenyl, as well as bulky alkyl or silyl (B83357) groups. The effectiveness of these ligands is directly related to their size and the degree to which they shield the reactive silanone functionality. For instance, the use of bulky amino and phosphonium ylide substituents has enabled the synthesis and isolation of crystalline silanones that are persistent at room temperature. nih.gov The steric protection afforded by these substituents significantly slows the rate of dimerization. nih.gov

| Ligand Type | Example | Key Features |

| Bulky Aryl Groups | Mesityl (2,4,6-Me₃C₆H₂) | Provides significant steric bulk around the silicon center. |

| 2,6-diisopropylphenyl | Offers even greater steric hindrance than mesityl groups. | |

| Bulky Amino Groups | N(SiMe₃)₂ | The trimethylsilyl groups contribute to the overall steric bulk. |

| Phosphonium Ylides | -CH=P(R)₃ | The R groups on the phosphorus atom can be large, providing steric shielding. |

The 3,3,3-trifluoropropyl group [(CF₃)CH₂CH₂-] in methyl(3,3,3-trifluoropropyl)silanone contributes to the steric environment around the silicon atom, albeit to a lesser extent than the very bulky ligands mentioned previously. While not as sterically demanding as a mesityl or a large silyl group, the trifluoropropyl group is larger than a simple methyl group. Its presence will increase the steric congestion around the silicon center compared to dimethylsilanone, which can contribute to a modest increase in kinetic stability. The primary influence of the trifluoropropyl group, however, is likely electronic, due to the high electronegativity of the fluorine atoms, but its steric contribution should not be entirely discounted.

Thermodynamic Stabilization via Donor-Acceptor Interactions

Thermodynamic stabilization involves altering the electronic structure of the silanone to make it inherently more stable. This is typically achieved through the coordination of the silanone with other molecules or ions that can donate or accept electron density, thus mitigating the high reactivity of the Si=O bond.

The silicon atom in a silanone is electrophilic due to the polarization of the Si=O bond (Siᵟ⁺–Oᵟ⁻). wikipedia.org Lewis bases, which are electron-pair donors, can coordinate to the electron-deficient silicon atom. This donation of electron density to the silicon center reduces its electrophilicity and stabilizes the molecule. N-heterocyclic carbenes (NHCs) and pyridines are common Lewis bases used for this purpose. rsc.org The coordination of a Lewis base to the silicon atom changes its geometry from trigonal planar to tetrahedral, further contributing to the stabilization of the silanone.

| Lewis Base | Type of Interaction | Effect on Silanone |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donation to the silicon atom. | Significant reduction in the electrophilicity of the silicon center. |

| Pyridines | σ-donation from the nitrogen lone pair to the silicon atom. | Stabilization of the Si=O bond through electron donation. |

Transition metal complexes can stabilize silanones in several ways. The oxygen atom of the silanone, being electron-rich, can act as a ligand and coordinate to a vacant orbital on a transition metal center. rsc.org This interaction delocalizes the electron density of the Si=O bond and reduces its reactivity. In some cases, the silicon atom itself can be directly bonded to a transition metal, forming a metallosilanone. wikipedia.org The first stable silanone reported was a cationic metallosilanone where the silicon atom was coordinated to a chromium center, providing significant stability through both steric shielding and electronic effects. wikipedia.orgnih.gov

| Stabilizing Agent | Type of Interaction | Target Atom on Silanone |

| Lewis Bases (e.g., NHCs, Pyridines) | Electron donation | Silicon |

| Transition Metals | Coordination | Oxygen or Silicon |

| Lewis Acids (e.g., Boranes) | Electron acceptance | Oxygen |

Mechanistic Insights into Stable Silanone Formation

The formation of a stable silanone is a delicate balance of kinetic and thermodynamic factors. Kinetically, the primary goal is to erect a significant energy barrier to the dimerization or oligomerization pathways. Thermodynamically, stabilization aims to lessen the energetic favorability of the corresponding siloxane oligomers. The core mechanisms underpinning the formation of stable silanones can be broadly categorized into electronic stabilization and steric shielding. Often, the most successful strategies employ a combination of both.

Electronic Stabilization:

Electronic stabilization is achieved by modulating the electron density at the silicon center of the Si=O group. This is typically accomplished through coordination with either Lewis acids or Lewis bases.

Lewis Base Coordination: The electron-deficient silicon atom in a silanone is a strong Lewis acid, making it highly susceptible to nucleophilic attack, which initiates oligomerization. By coordinating a Lewis base to the silicon atom, this electrophilicity can be significantly attenuated. N-heterocyclic carbenes (NHCs) and pyridine derivatives have proven to be particularly effective in this role. researchgate.netrsc.org The mechanism involves the donation of a lone pair of electrons from the Lewis base to an empty orbital on the silicon atom, forming a stable adduct. This donation of electron density to the silicon center reduces its partial positive charge, thereby decreasing its susceptibility to nucleophilic attack. Furthermore, this interaction can be described as a donor-acceptor electronic interaction, which stabilizes the Si=O moiety and imparts ylide-like resonance structures to the molecule.

Lewis Acid and Transition Metal Coordination: Conversely, the lone pairs on the oxygen atom of the silanone can act as a Lewis base, coordinating to a Lewis acid. This interaction is particularly prevalent in the context of transition metal complexes. wikipedia.orgresearchgate.net The coordination of the silanone's oxygen atom to a transition metal fragment serves as a reliable method for stabilization. rsc.org In these metallosilanones, the direct coordination of silicon to a metal, such as chromium, can also contribute significantly to stability. wikipedia.org This coordination to a Lewis acidic metal center effectively delocalizes the electron density of the Si=O bond, reducing its reactivity. X-ray crystallographic studies of such complexes have been instrumental in confirming the structure and bonding in stable silanones. For instance, in a chromium-coordinated silanone, the Si=O bond length was reported to be 1.526 Å, providing concrete evidence for the double bond character. wikipedia.org

Steric Shielding:

The principle of steric shielding involves the use of bulky substituents on the silicon atom to physically obstruct the approach of other silanone molecules, thereby preventing the close contact required for dimerization or oligomerization. This is a purely kinetic stabilization strategy. The sheer size of these substituents creates a protective "pocket" around the reactive Si=O core. The effectiveness of this approach is directly related to the size and geometry of the bulky groups.

Computational studies, including Density Functional Theory (DFT), have been pivotal in understanding the energetics of silanone dimerization and the role of steric hindrance. These studies have shown that while the dimerization of simple silanones is highly exothermic, the introduction of sufficiently bulky substituents can render the process energetically unfavorable.

The following table summarizes key structural data from X-ray crystallography for several stabilized silanones, illustrating the impact of different stabilization strategies on the critical Si=O bond length.

| Compound/Complex | Stabilization Strategy | Si=O Bond Length (Å) | Reference |

| Cationic Metallosilanone with (Cp*)Cr(CO)3 | Transition Metal Coordination & Steric Shielding | 1.526 | wikipedia.org |

| Pyridine-stabilized Molybdenum Complex | Lewis Base (Pyridine) Coordination | Similar to DMAP-stabilized analogue | researchgate.net |

| DMAP-stabilized Molybdenum Complex | Lewis Base (DMAP) Coordination | Not specified | researchgate.net |

Intramolecular Coordination:

A more sophisticated approach combines both electronic and steric effects through intramolecular coordination. In this strategy, a substituent on the silicon atom contains a pendant Lewis basic group that can coordinate to the silicon center. This creates a chelating effect, which both electronically stabilizes the silicon atom and contributes to the steric bulk around the Si=O bond. This pre-organization of the stabilizing group within the same molecule is entropically favored and can lead to highly robust silanones.

Vi. Applications and Broader Implications in Advanced Materials Chemistry and Fundamental Synthesis

Precursor Chemistry for Fluorinated Organosilicon Polymers

The primary route to high-performance fluorinated silicones involves the polymerization of stable cyclic siloxanes, which can be considered oligomers of the transient methyl(3,3,3-trifluoropropyl)silanone.

Anionic ring-opening polymerization (AROP) is a principal method for synthesizing poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS). nih.gov The key monomer for this process is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F), a strained six-membered ring. nih.govgelest.comiotasilane.com Due to the ring strain, D₃F is more susceptible to ring-opening reactions than its less-strained tetrameric counterpart (D₄F). nih.govgelest.com

The polymerization is initiated by strong bases such as potassium hydroxide (B78521) (KOH) or tetramethylammonium hydroxide, which generate a silanolate anion that serves as the active propagation center. nih.govgelest.com The process can be described as a "living" polymerization, where the rate of propagation is significantly faster than chain randomization processes like "backbiting," especially when using strained cyclic trimers. mdpi.com This kinetically controlled process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molar mass distributions. mdpi.comrsc.org However, the polymerization is a complex equilibrium process that also includes competing reactions involving both cyclic and linear species. researchgate.net To stabilize the final polymer and prevent depolymerization back to cyclic monomers, the active chain ends are typically quenched with a terminating agent like trimethylchlorosilane. gelest.com

Promoters such as N,N-dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) can be used in conjunction with initiators like dilithium diphenylsilanediolate to enhance the polymerization kinetics and suppress side reactions. rsc.org The choice of promoter and the molar ratio of promoter to initiator are critical for maximizing the yield of the linear polymer and achieving a narrow molar mass distribution. rsc.org

The synthesis of PMTFPS is predominantly achieved through the anionic ring-opening polymerization of D₃F. nih.govacs.org This method can produce high-molecular-weight linear fluorosilicone polymers, which are the basis for fluorosilicone rubber. nih.gov By controlling the reaction conditions, such as the initiator system, promoters, and feeding ratios, the generation of low-molecular-weight cyclic by-products can be minimized. nih.govrsc.org The resulting polymers can be functionalized with various end groups, such as vinyl, hydroxyl, or hydrogen, by using appropriate quenching agents, which allows for subsequent crosslinking and vulcanization. nih.govrsc.org

The characterization of PMTFPS is performed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ²⁹Si NMR) and Fourier-transform infrared spectroscopy (FT-IR) are used to confirm the chemical structure and the nature of the end groups. rsc.org

PMTFPS exhibits excellent resistance to oils, fuels, and solvents, along with stability over a wide temperature range. nih.govresearchgate.net However, its thermal stability can be a point of concern. researchgate.net Studies have shown that the thermal stability is influenced by the type of terminal groups on the polymer chain; for instance, polymers with vinyl end groups display higher thermal stability under a nitrogen atmosphere than those with hydroxyl end groups. rsc.orgresearchgate.net The introduction of other siloxane units, such as diphenylsiloxane or silphenylenesiloxane, into the polymer backbone has been shown to significantly improve the thermal stability of PMTFPS. researchgate.netresearchgate.net The temperature for 5% mass loss in PMTFPS was increased by 63°C with the introduction of silphenylenesiloxane units and by 72°C with diphenylsiloxane units under a nitrogen atmosphere. researchgate.netresearchgate.net

Table 1: Thermal Properties of Modified Poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS) in Nitrogen

| Polymer System | Td5 (°C) | Td10 (°C) | Residue at 800°C (%) | Citation(s) |

|---|---|---|---|---|

| PMTFPS with hydroxyl terminals | --- | --- | --- | researchgate.net |

| PMTFPS with methyl terminals | --- | --- | --- | researchgate.net |

| PMTFPS with vinyl terminals | > PMTFPS with hydroxyl terminals | --- | --- | rsc.org |

| PMTFPS with silphenylenesiloxane units | Increased by 63°C | --- | --- | researchgate.net |

| PMTFPS with diphenylsiloxane units | Increased by 72°C | --- | --- | researchgate.net |

Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively.

Fluorinated polysilsesquioxanes (FPSQ) are cage-like or network polymers with the general formula (RSiO₁.₅)ₙ, where R is a fluorinated organic group. These materials are synthesized through the hydrolytic polycondensation of trifunctional silane (B1218182) monomers, such as (3,3,3-trifluoropropyl)trimethoxysilane. rsc.orgresearchgate.net

One novel approach involves the synthesis of FPSQ hollow spheres in an aqueous medium using (trifluoropropyl)trimethoxysilane as the sole precursor. rsc.org The process relies on the controlled hydrolysis and condensation of the silane at the surface of a template or through a self-assembly process to form a shell, which can then be hollowed out. researchgate.net This method produces spheres with a large empty interior, which have potential applications as drug release carriers. rsc.org

Another advanced route involves creating soluble network polymers from trifluoropropyl-substituted open-cage silsesquioxanes. researchgate.net In this method, incompletely condensed silsesquioxanes bearing reactive dimethoxysilyl groups are synthesized first. researchgate.net These precursors then undergo subsequent hydrolysis and polycondensation under mild conditions to form flexible, soluble, high-molecular-weight polymers. researchgate.net These hybrid materials exhibit low glass transition temperatures, good thermal stability, hydrophobicity, and high optical transparency. researchgate.net The synthesis of partially fluorinated polysilazanes has also been explored by grafting fluorinated alkoxysilanes onto a polysilazane backbone via hydrolysis and condensation reactions. mdpi.com

Contributions to Surface Science and Oxide Formation Mechanisms

Silanone intermediates, including this compound, are implicated in fundamental surface chemistry, particularly in the oxidation of silicon and the optical properties of silicon oxides.

Silanones (R₂Si=O) are frequently proposed as highly reactive, transient intermediates in the oxidation of silicon-containing compounds and surfaces. acs.orggelest.com During the initial oxidation of a silicon surface, for example, a silanone intermediate has been suggested to form. researchgate.net First-principles quantum chemical calculations and infrared-absorption measurements suggest that the initial oxidation of a clean Si(100) surface by O₂ involves the formation of a metastable silanone group. researchgate.net This intermediate is formed when an oxygen molecule interacts with a silicon dangling bond. researchgate.net Subsequently, the oxygen atom of the silanone group can insert into a silicon-silicon back bond, regenerating the surface dangling bond and advancing the oxidation process. researchgate.net While direct observation of this compound on a surface is challenging due to its high reactivity, its role can be inferred from the broader understanding of silanone chemistry in organosilicon oxidation mechanisms. acs.orggelest.com

Silanone (›Si=O) groups embedded within silicon oxide materials are believed to be a source of photoluminescence (PL). aip.orgaip.orgresearchgate.net Theoretical studies using high-level ab initio calculations have investigated the PL properties of silanone groups in substoichiometric silicon oxide layers. aip.orgaip.org These calculations predict that photoluminescence arises from transitions from the two lowest excited singlet states in the silanone structure. aip.orgaip.orgresearchgate.net

Table 2: Calculated Photoluminescence Properties of Silanone (›Si=O) Groups

| Property | Calculated Value | Description | Citation(s) |

|---|---|---|---|

| PL Energy 1 | 2.3 eV | Transition from the lowest excited singlet state. | aip.orgaip.org |

| PL Energy 2 | 1.6 eV | Transition from the second lowest excited singlet state. | aip.orgaip.org |

| Stretching Vibration | ~1300 cm⁻¹ | Ground-state ›Si=O stretching frequency contributing to band broadening. | aip.orgaip.orgresearchgate.net |

| Bending Vibration | ~360 cm⁻¹ | Ground-state ›Si=O bending frequency contributing to band broadening. | aip.orgaip.org |

Catalysis and Reagent Development in Organic and Organometallic Synthesis

The high reactivity of the silicon-oxygen double bond in silanones, while posing a challenge for their isolation, is the very feature that makes them potent intermediates and reagents in chemical synthesis. The strategic substitution on the silicon atom in this compound is expected to modulate this reactivity, offering opportunities for novel catalytic cycles and synthetic methodologies.

While the isolated this compound has not been extensively documented as a direct coupling agent, its precursor, dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂), has been successfully employed as a silanone equivalent in the amidation of α-amino acids. This method circumvents the need for traditional protection and deprotection steps for the α-amino group, thereby streamlining the synthesis of peptides and other amide-containing molecules organic-chemistry.org.

In a study by Nobuta et al. (2022), the combination of MTFPSCl₂ and imidazole was shown to be highly effective for the coupling of various amino acids with a range of amines, including sterically hindered α-branched amines and anilines. The reaction proceeds in good to high yields with minimal racemization, highlighting the utility of this fluorinated silane reagent organic-chemistry.org.

The proposed mechanism involves the in-situ formation of a reactive intermediate where the MTFPS moiety simultaneously activates the carboxylic acid and protects the α-amino group. This intermediate effectively functions as a "silanone equivalent," facilitating the nucleophilic attack of the amine to form the amide bond.

Table 1: Amidation of α-Amino Acids using Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and Imidazole organic-chemistry.org

| Amino Acid | Amine | Product | Yield (%) |

| Boc-L-Ala-OH | H-Gly-OMe | Boc-L-Ala-Gly-OMe | 92 |

| Z-L-Phe-OH | H-L-Val-OMe | Z-L-Phe-L-Val-OMe | 85 |

| Fmoc-L-Pro-OH | Benzylamine | Fmoc-L-Pro-NHBn | 96 |

| Boc-L-Leu-OH | Aniline | Boc-L-Leu-NHPh | 78 |

Data synthesized from the findings presented by Nobuta et al. (2022).

The success of this methodology underscores the potential of fluorinated silanes as powerful reagents in organic synthesis. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is thought to enhance the Lewis acidity of the silicon center, facilitating its interaction with the carboxylic acid and promoting the subsequent coupling reaction.

The activation of small, abundant molecules such as carbon dioxide (CO₂), nitrous oxide (N₂O), and dihydrogen (H₂) is a cornerstone of sustainable chemistry. While transition metals have traditionally dominated this field, recent advancements have highlighted the potential of main group elements, including silicon, to mediate these challenging transformations. The high reactivity of the Si=O bond in silanones makes them promising candidates for interacting with and activating small molecules.

Although direct studies on this compound in this context are not yet available, the electronic properties imparted by the trifluoropropyl group suggest a high potential for such applications. The electron-withdrawing nature of this group would render the silicon atom more electrophilic, potentially enhancing its ability to interact with and activate nucleophilic small molecules. Conversely, the polarized Si=O bond could participate in reactions with electrophilic substrates.

For instance, theoretical and experimental studies on other silanone systems have demonstrated their ability to react with molecules like CO₂ to form cyclic adducts, effectively capturing and activating the carbon dioxide molecule. The unique electronic profile of this compound may offer new avenues for designing catalytic cycles for the utilization of CO₂ and other small molecules.

Advancement of Fundamental Concepts in Main Group Element Chemistry

The study of transient and highly reactive species like silanones pushes the boundaries of our understanding of chemical bonding and reactivity, particularly within the main group elements. The pursuit of stable silanones has led to the development of novel synthetic strategies and a deeper appreciation for the electronic and steric factors that govern the stability of molecules with multiple bonds to heavier elements.

The case of this compound, with its specific substitution pattern, offers a valuable platform for investigating the interplay of inductive and steric effects on the nature of the Si=O bond. The strong inductive effect of the trifluoropropyl group is expected to significantly influence the polarity and reactivity of the silanone moiety. Comparing its properties, even theoretically, with non-fluorinated analogues can provide fundamental insights into bonding in low-valent silicon compounds.

Furthermore, the successful use of its dichloro-precursor as a silanone equivalent in amide coupling demonstrates how fundamental concepts in reactivity can be harnessed for practical applications in synthesis organic-chemistry.org. This bridge between fundamental understanding and synthetic utility is a key driver in the advancement of main group chemistry. The exploration of compounds like this compound and its derivatives will undoubtedly continue to challenge and refine our models of chemical bonding and reactivity beyond the well-trodden territory of carbon-based chemistry.

Q & A

Basic: What are the primary synthetic routes for poly[methyl(3,3,3-trifluoropropyl)siloxane] (PTFPMS), and how do reaction conditions influence polymer properties?

PTFPMS is synthesized via two main methods:

- Hydrolysis-polycondensation of dichloro(methyl)(3,3,3-trifluoropropyl)silane, yielding linear polymers with variable molecular weights depending on reaction time, temperature, and catalyst (e.g., acid or base).

- Ring-opening polymerization (ROP) of cyclosiloxane monomers (e.g., D3F), which allows better control over molecular weight and polydispersity. Anionic ROP using dilithium diphenylsilanediolate initiators produces polymers with defined end groups, while cationic ROP enables rapid polymerization but may introduce branching .

Key factors : Catalyst type, solvent polarity (e.g., diglyme vs. DMF), and monomer purity critically affect stereoregularity, thermal stability, and solvent resistance .

Advanced: How can anionic vs. cationic ROP of D3F be optimized to achieve stereoregular PTFPMS with tailored end-group functionality?

- Anionic ROP : Use dilithium diphenylsilanediolate in polar solvents (e.g., DMF) to suppress backbiting and ensure linear chains. End-group selectivity (e.g., hydroxyl or vinyl termini) is achieved by quenching with electrophiles like chlorotrimethylsilane or allyl bromide .

- Cationic ROP : Employ triflic acid or other strong acids for rapid polymerization, but monitor for cyclic byproduct formation via GC-MS. Steric hindrance from the trifluoropropyl group reduces stereoregularity compared to anionic methods .

Characterization : Use NMR to confirm end-group integrity and GPC for molecular weight distribution .

Basic: What characterization techniques are essential for confirming the structure and purity of PTFPMS?

- NMR spectroscopy : , , and NMR identify trifluoropropyl group incorporation, backbone stereochemistry, and silanol defects .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >300°C for high-molecular-weight PTFPMS) .

- Gel permeation chromatography (GPC) : Measures molecular weight and polydispersity, critical for correlating synthesis conditions with material properties .

Advanced: How can multinuclear NMR resolve stereochemical ambiguities in cyclosiloxane intermediates or degradation products?

Stereoisomers of cyclotrisiloxanes (e.g., trans-D3F) exhibit distinct and NMR chemical shifts due to differing substituent orientations. For example:

- Cis-trans isomerism : NMR splitting patterns distinguish equatorial vs. axial trifluoropropyl groups in cyclotetrasiloxanes .

- Degradation products : - heteronuclear correlation (HETCOR) NMR identifies silanol-terminated chains or cyclic oligomers formed during hydrolytic degradation .

Advanced: What strategies improve the stability of PTFPMS-based superamphiphobic surfaces against mechanical or chemical degradation?

- Copolymer design : Incorporate polystyrene or poly(methyl methacrylate) blocks to enhance mechanical durability. Microphase separation creates hierarchical structures resistant to abrasion .

- Crosslinking : UV-induced thiol-ene reactions or platinum-catalyzed hydrosilylation improve chemical resistance. Monitor surface wettability (contact angle >150°) after exposure to oils or solvents .

- Accelerated aging tests : Expose materials to UV radiation or cyclic temperature changes (-50°C to 150°C) to simulate long-term degradation .

Advanced: How can contradictory data on PTFPMS stereoregularity and crystallization behavior be resolved?

Conflicting reports on strain-induced crystallization in PTFPMS networks arise from differences in:

- Stereoregularity : Use NMR to quantify cis vs. trans configurations. Higher trans content promotes crystallization under strain .

- Crosslinking density : Adjust vinyl content or curing agents (e.g., peroxides) to modulate elastomer behavior. Wide-angle X-ray scattering (WAXS) confirms crystallite formation during tensile testing .

Basic: What analytical methods are recommended for detecting and quantifying degradation products in PTFPMS-based materials?

- GC-MS : Identify low-molecular-weight siloxanes (e.g., D3F, D4F) released during thermal or oxidative degradation .

- FTIR spectroscopy : Monitor Si-O-Si backbone scission (shift from 1,080 cm) and silanol formation (3,200–3,600 cm) .

- Elemental analysis : Track fluorine loss to assess trifluoropropyl group stability under harsh conditions .

Advanced: How can copolymer composition influence the solvent resistance of PTFPMS-containing materials?

- Fluorosilicone-polystyrene block copolymers : Phase-separated morphologies (e.g., lamellar or cylindrical) reduce solvent diffusion. Use SAXS to confirm domain spacing .

- Solvent swelling tests : Immerse films in toluene or hexane and measure weight gain. Higher trifluoropropyl content (>40 mol%) enhances resistance to nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.